Cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed multicomponent condensation of an aromatic aldehyde, urea, and ethyl acetoacetate . This reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Cyclohexyl (7S)-7-{4-[(3-bromophenyl)methoxy]-3-methoxyphenyl}-5-methyl-1H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the presence of a bromophenyl group and a cyclohexyl moiety. These structural elements contribute to its distinct chemical and pharmacological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H20BrN5O2 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20BrN5O2/c1-11-15(17(25)26-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)24-18(20-11)21-22-23-24/h7-10,14,16H,2-6H2,1H3,(H,20,21,23) |
InChI Key |
CXKBQNRSYBHJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Br)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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